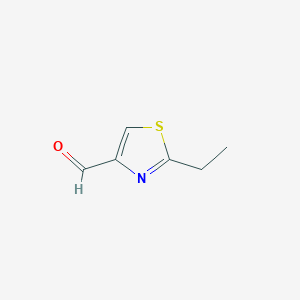

2-Ethyl-1,3-thiazole-4-carbaldehyde

描述

Historical Context and Significance of 1,3-Thiazole Heterocycles

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom. nih.gov This structural motif is not a mere laboratory curiosity; it is prevalent in nature and is a key component of many biologically active molecules. One of the most notable examples is Vitamin B1 (thiamine), which contains a thiazole (B1198619) ring and is essential for cellular metabolism.

The significance of thiazoles extends into the realm of pharmaceuticals and agrochemicals. Numerous drugs incorporate the thiazole scaffold, demonstrating a wide range of therapeutic activities. nih.gov For instance, the thiazole ring is a core component of various anticancer agents, anti-inflammatory drugs, and antimicrobials. nih.gov The development of the Hantzsch thiazole synthesis in the late 19th century provided a versatile method for constructing this heterocyclic system from α-halocarbonyls and thioamides, paving the way for the exploration of a vast array of thiazole derivatives. youtube.com This foundational work has enabled chemists to systematically modify the thiazole core and investigate the structure-activity relationships of these compounds.

Structural Characteristics and Chemical Importance of the Aldehyde Moiety in Thiazole Chemistry

The aldehyde group (-CHO) is a highly versatile functional group in organic chemistry, and its presence on the thiazole ring at the 4-position in 2-Ethyl-1,3-thiazole-4-carbaldehyde imparts significant chemical reactivity. The aldehyde moiety is a key site for a multitude of chemical transformations, acting as an electrophilic center susceptible to nucleophilic attack. This reactivity allows for the extension of the molecule's framework and the introduction of new functional groups.

In the context of thiazole chemistry, the aldehyde group serves as a crucial synthetic handle. It can participate in a wide array of reactions, including:

Condensation Reactions: The aldehyde can react with amines to form Schiff bases, with active methylene (B1212753) compounds in Knoevenagel condensations, and with ylides in Wittig reactions. These reactions are fundamental for creating larger, more complex molecular architectures.

Oxidation and Reduction: The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. These transformations provide access to other important classes of thiazole derivatives with potentially different biological activities.

Nucleophilic Addition: The carbonyl carbon of the aldehyde is susceptible to attack by various nucleophiles, such as Grignard reagents and organolithium compounds, leading to the formation of secondary alcohols.

Overview of Current Research Trajectories for this compound

While specific research focused solely on this compound is not extensively documented, the research trajectories for structurally similar 2-substituted-4-formyl-1,3-thiazoles point towards several promising areas of investigation. The primary focus of research on such compounds lies in their utility as versatile intermediates in the synthesis of more complex molecules with potential biological activities.

Current research involving related thiazole aldehydes suggests that investigations into this compound are likely to follow these paths:

Medicinal Chemistry: A significant area of research is the use of thiazole aldehydes as precursors for the synthesis of novel compounds with potential therapeutic applications. For example, derivatives of thiazole-4-carboxaldehydes are being explored for their antifungal and anticancer properties. nih.govnih.gov The ethyl group at the 2-position can modulate the lipophilicity and steric profile of the molecule, which can be crucial for its interaction with biological targets.

Materials Science: Thiazole-containing compounds have been investigated for their applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and fluorescent probes. The aldehyde functionality provides a convenient point for modification to tune the electronic and photophysical properties of the resulting materials.

Agrochemicals: The thiazole ring is a known toxophore in various pesticides. Research into new thiazole derivatives, including those synthesized from thiazole aldehydes, for potential use as novel fungicides or insecticides is an ongoing field of study. researchgate.net

The synthesis of this compound would likely proceed through established methods for thiazole synthesis, such as the Hantzsch synthesis, followed by formylation at the 4-position. The reactivity of the aldehyde group would then be exploited to generate a library of derivatives for screening in various biological and material science applications.

Chemical Compound Data

| Compound Name |

| This compound |

| 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde |

| Thiazole |

| Thiamine |

| α-halocarbonyls |

| Thioamides |

| Schiff bases |

| Grignard reagents |

| Organolithium compounds |

| 2-substituted-4-formyl-1,3-thiazoles |

| Vitamin B1 |

Interactive Data Table: Properties of a Structurally Similar Compound

| Property | Value |

| CAS Number | 383143-98-4 |

| Molecular Formula | C12H11NOS |

| Molecular Weight | 217.29 g/mol |

| IUPAC Name | 4-(4-ethylphenyl)-1,3-thiazole-2-carbaldehyde |

Structure

3D Structure

属性

IUPAC Name |

2-ethyl-1,3-thiazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c1-2-6-7-5(3-8)4-9-6/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQSRIAZDTHFIKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CS1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 2 Ethyl 1,3 Thiazole 4 Carbaldehyde

Reactivity of the Aldehyde Functionality

The aldehyde group is a primary site for a variety of chemical transformations, including nucleophilic additions, condensations, oxidations, and reductions.

Nucleophilic Addition and Condensation Reactions

The electron-deficient carbonyl carbon of the aldehyde is highly susceptible to attack by nucleophiles. libretexts.org This reactivity is fundamental to many of the transformations of 2-Ethyl-1,3-thiazole-4-carbaldehyde.

Rodionov Reaction Modifications:

A significant application of the aldehyde's reactivity is seen in modifications of the Rodionov reaction. This reaction is utilized for the synthesis of β-amino acids. In a notable modification, 2-arylthiazole-4-carbaldehydes, which are structurally related to the title compound, condense with malonic acid and ammonium (B1175870) acetate (B1210297) to produce thiazole (B1198619) β-amino acids with yields ranging from 52% to 68%. farmaciajournal.com The use of glacial acetic acid as a solvent has been found to improve the conversion to the desired β-amino acids. farmaciajournal.com

Reactions with Thiosemicarbazides:

This compound readily reacts with thiosemicarbazides to form thiosemicarbazones. These reactions are a cornerstone in the synthesis of various heterocyclic compounds. sapub.orgresearchgate.net The initial step involves the nucleophilic attack of the thiosemicarbazide (B42300) on the aldehyde's carbonyl carbon. sapub.orgresearchgate.net These thiosemicarbazone intermediates are valuable precursors for the synthesis of other heterocyclic systems like thiazoles and triazoles. sapub.orgresearchgate.net For instance, thiosemicarbazones derived from aromatic aldehydes can be cyclized with phenacyl bromide to yield thiazole derivatives. mdpi.com

Interactive Table: Nucleophilic Addition and Condensation Reactions

| Reaction Type | Reagents | Product Type | Yield (%) | Reference |

| Rodionov Reaction Modification | Malonic acid, Ammonium acetate, Glacial acetic acid | Thiazole β-amino acids | 52-68 | farmaciajournal.com |

| Thiosemicarbazone formation | Thiosemicarbazide derivatives | Thiosemicarbazones | Good | sapub.orgresearchgate.net |

| Heterocycle synthesis from thiosemicarbazone | Phenacyl bromide | Thiazole derivatives | - | mdpi.com |

Oxidation and Reduction Chemistries

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to an alcohol. While specific studies on the oxidation and reduction of this compound are not extensively detailed in the provided search results, the general reactivity of aldehydes suggests these transformations are feasible. For example, 1,2,3-Thiadiazole-4-carbaldehyde, a related heterocyclic aldehyde, can be oxidized to its corresponding carboxylic acid and reduced to an alcohol.

Formylation and Related Conversions

Information regarding formylation and related conversions specifically for this compound is limited in the provided results. However, the aldehyde group itself is a product of formylation reactions on other aromatic systems.

Reactivity of the Thiazole Heterocycle

The thiazole ring, while aromatic, exhibits its own characteristic reactivity, which can be influenced by the substituents it carries.

Electrophilic Aromatic Substitution (EAS) Considerations

Electrophilic aromatic substitution (EAS) is a fundamental reaction for many aromatic compounds. masterorganicchemistry.commasterorganicchemistry.com In EAS, an electrophile attacks the aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.com The success and orientation of this substitution are heavily influenced by the electronic nature of the substituents already present on the ring. youtube.comyoutube.com

The thiazole ring itself is considered an electron-deficient heterocycle. The presence of the electron-withdrawing aldehyde group at the 4-position further deactivates the ring towards electrophilic attack. This deactivation means that harsh reaction conditions may be required for EAS to occur. youtube.comyoutube.com The position of substitution will be directed by the combined electronic effects of the ethyl group at the 2-position and the carbaldehyde group at the 4-position. The ethyl group is an activating, ortho-, para-director, while the aldehyde is a deactivating, meta-director. The ultimate position of substitution would depend on the interplay of these directing effects and the specific electrophile used.

Nucleophilic Attack and Potential Ring Transformations

While the thiazole ring is generally resistant to nucleophilic attack due to its aromaticity, under certain conditions, nucleophilic substitution or ring transformation reactions can occur. The electron-withdrawing nature of the aldehyde group can make the thiazole ring more susceptible to nucleophilic attack, particularly at positions ortho and para to the aldehyde.

Research has shown that certain thiazole derivatives can undergo ring contraction and fusion reactions. For instance, 3H-spiro[1,3-thiazole-2,1'-cyclohexanes] have been observed to undergo ring contraction to form 2,3,4,5-tetrahydro-1H-carbazole-6,11-diones under the influence of a base like triethylamine. nih.gov While not a direct reaction of this compound, this demonstrates the potential for complex rearrangements within the thiazole framework.

Interactive Table: Reactivity of the Thiazole Heterocycle

| Reaction Type | Key Considerations | Potential Outcome | Reference |

| Electrophilic Aromatic Substitution (EAS) | Electron-withdrawing aldehyde group deactivates the ring. | Substitution likely requires harsh conditions. Position directed by both ethyl and aldehyde groups. | youtube.comyoutube.com |

| Nucleophilic Attack/Ring Transformation | Electron-withdrawing aldehyde may activate the ring to nucleophiles. | Potential for substitution or complex rearrangements. | nih.gov |

Derivatization for Complex Molecular Architectures

The aldehyde functional group of this compound serves as a versatile handle for a multitude of chemical transformations. These reactions enable the construction of intricate molecular frameworks, where the thiazole moiety often plays a crucial role as a pharmacophore or a key structural element.

Cyclization Reactions Leading to Fused Heterocyclic Systems

The aldehyde functionality of this compound is a prime site for cyclization reactions, leading to the formation of various fused heterocyclic systems. These reactions are pivotal in the synthesis of novel compounds with diverse biological activities.

Thiazolidinones: One of the key transformations involves the condensation of the aldehyde with a primary amine and a mercaptoacetic acid derivative to yield thiazolidinone-fused systems. This multicomponent reaction is a powerful tool for generating molecular diversity. samipubco.comnih.gov The resulting thiazolidinone ring, fused to the thiazole core, creates a "butterfly-like" conformation which is often associated with a range of biological activities. samipubco.com

Triazoles: The formation of triazole rings can be accomplished through several pathways. One common approach is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne, where the this compound moiety can be tethered to either the azide or alkyne precursor. nih.govorganic-chemistry.org Another method involves the reaction of hydrazides with various reagents to construct the 1,2,4-triazole (B32235) ring. scispace.comresearchgate.net These methods provide access to both 1,2,3- and 1,2,4-triazole isomers, each with distinct chemical and biological properties. nih.govscispace.comresearchgate.netfrontiersin.org

Oxazoles: The synthesis of oxazole-fused systems can be approached through methods like the Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone. pitt.edu The aldehyde group of this compound can be a precursor to the necessary functional groups for such cyclizations. Various modern synthetic methods, including metal-catalyzed reactions, have expanded the toolkit for creating diverse oxazole (B20620) structures. organic-chemistry.org

Pyrimidines: The construction of pyrimidine (B1678525) rings fused to the thiazole core can be achieved through reactions like the Biginelli reaction or by reacting the aldehyde with compounds containing an active methylene (B1212753) group and a urea (B33335) or thiourea (B124793) derivative. These reactions lead to the formation of dihydropyrimidinone-thiazole hybrids, which can be further derivatized. nih.gov

Table 1: Examples of Fused Heterocyclic Systems Derived from Thiazole Aldehydes

| Fused Heterocycle | General Synthetic Approach | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Thiazolidinones | Three-component condensation | Aryl aldehydes, aryl amines, thioglycolic acid | samipubco.com |

| 1,3,4-Thiadiazoles | Cyclodehydration of thiosemicarbazones | Thiosemicarbazide, POCl3 | mdpi.com |

| 1,2,3-Triazoles | Huisgen 1,3-dipolar cycloaddition | Azides, Alkynes, Copper(I) catalyst | nih.govorganic-chemistry.org |

| 1,2,4-Triazoles | Pellizzari Reaction | Amides, Acyl hydrazides | scispace.comresearchgate.net |

| Oxazoles | Robinson-Gabriel synthesis | α-Acylamino ketones | pitt.edu |

| Pyrimidines | Biginelli Reaction | Aldehyde, β-dicarbonyl compound, Urea/Thiourea | nih.gov |

Incorporation into Macrocyclic and Polymeric Structures

While the primary focus of research has been on the synthesis of small molecule fused heterocyclic systems, the reactive nature of the aldehyde group in this compound also presents opportunities for its incorporation into larger, more complex structures such as macrocycles and polymers.

The aldehyde can participate in reactions that lead to the formation of macrocyclic structures. For instance, through carefully designed multi-step synthetic sequences, the thiazole aldehyde can be elaborated into a precursor suitable for macrocyclization reactions, such as ring-closing metathesis or macrolactonization. The resulting macrocycles containing the 2-ethyl-1,3-thiazole unit could exhibit unique conformational properties and biological activities.

Furthermore, the aldehyde functionality can be utilized in polymerization reactions. For example, it can undergo condensation polymerization with appropriate co-monomers to form polymers with the thiazole moiety as a repeating unit in the backbone or as a pendant group. Such polymers could possess interesting photophysical, electronic, or biological properties, making them suitable for applications in materials science or as functional biomaterials. The development in this area is still emerging, but the potential for creating novel macromolecular architectures based on this versatile building block is significant.

Design Principles for Scaffold Incorporation

The this compound scaffold is a valuable building block in medicinal chemistry due to its combination of a stable, electron-rich heterocyclic core and a reactive aldehyde group. researchgate.net The design principles for incorporating this scaffold into larger molecules often revolve around leveraging the thiazole ring as a key pharmacophoric element or as a rigid linker to orient other functional groups.

The thiazole ring itself can engage in various non-covalent interactions with biological targets, including hydrogen bonding, π-stacking, and hydrophobic interactions. The ethyl group at the 2-position can provide a lipophilic interaction point, while the nitrogen and sulfur atoms of the thiazole ring can act as hydrogen bond acceptors. The aldehyde at the 4-position serves as a versatile synthetic handle to introduce a wide range of substituents that can be tailored to interact with specific binding pockets of a target protein.

A key strategy involves using the thiazole as a central scaffold to which different pharmacophoric groups are attached. The aldehyde allows for the straightforward introduction of linkers or other heterocyclic systems, enabling the exploration of the chemical space around the core scaffold. This modular approach facilitates the optimization of structure-activity relationships (SAR) by systematically modifying the substituents and observing the effect on biological activity. The stability of the thiazole ring ensures that the core structure remains intact during these synthetic modifications. researchgate.netnih.govresearchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural determination of organic molecules. For 2-Ethyl-1,3-thiazole-4-carbaldehyde, a combination of one-dimensional and two-dimensional NMR experiments would be required to assign all proton and carbon signals unequivocally.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

A ¹H NMR spectrum would be expected to show distinct signals for the protons of the ethyl group (a quartet for the methylene (B1212753) protons and a triplet for the methyl protons), a singlet for the proton on the thiazole (B1198619) ring (H5), and a singlet for the aldehydic proton. The precise chemical shifts (δ) and coupling constants (J) are dependent on the solvent and the electronic environment of the molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule. This includes the two carbons of the ethyl group, the three carbons of the thiazole ring, and the carbonyl carbon of the aldehyde group, which is expected to appear in the downfield region of the spectrum.

Advanced Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments are essential for confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy) would establish the coupling between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal to the carbon signal of the atom it is directly attached to.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, further confirming its identity.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion to a high degree of accuracy. This allows for the calculation of the elemental formula, which is a definitive piece of evidence for the compound's identity.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that would likely produce a protonated molecule [M+H]⁺. Analysis of the fragmentation pattern in an MS/MS experiment would reveal characteristic losses, such as the loss of the ethyl group or the formyl group, which would be consistent with the proposed structure.

Without access to a peer-reviewed publication detailing the synthesis and characterization of this compound, any further elaboration would be speculative and not meet the required standards of scientific accuracy.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to probe the vibrational modes of molecules, providing a molecular fingerprint that is unique to the compound's structure and functional groups.

The IR spectrum of a molecule reveals the absorption of infrared radiation at specific frequencies corresponding to the vibrational transitions of its bonds. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands indicative of its constituent functional groups: the thiazole ring, the ethyl substituent, and the carbaldehyde moiety.

Key expected IR absorption bands for this compound include:

C-H Stretching: Aromatic C-H stretching from the thiazole ring is anticipated in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching from the ethyl group will appear below 3000 cm⁻¹. vscht.cz

C=O Stretching: A strong absorption band characteristic of the aldehyde carbonyl group (C=O) is expected in the range of 1710-1685 cm⁻¹, with the conjugation to the thiazole ring potentially shifting it to the lower end of this range. vscht.cz

C=N and C=C Stretching: The thiazole ring itself will display characteristic stretching vibrations for the C=N and C=C bonds, typically observed in the 1650-1450 cm⁻¹ region. cdnsciencepub.com

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H of the thiazole ring and the aliphatic C-H of the ethyl group will be present in the fingerprint region (below 1500 cm⁻¹). cdnsciencepub.comresearchgate.net

Aldehyde C-H Stretching: The C-H bond of the aldehyde group often shows one or two moderately intense bands in the 2830-2695 cm⁻¹ region. vscht.cz

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. The selection rules for Raman are different, often making it more sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for identifying the symmetric vibrations of the thiazole ring.

Table 1: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

| Thiazole Ring | Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium |

| C=N Stretch | ~1630 | Medium to Strong | |

| C=C Stretch | ~1500 - 1580 | Medium to Strong | |

| Ring Breathing | ~1000 - 1200 | Strong | |

| Ethyl Group | Asymmetric CH₃ Stretch | ~2960 | Medium |

| Symmetric CH₃ Stretch | ~2870 | Medium | |

| Asymmetric CH₂ Stretch | ~2925 | Medium | |

| Symmetric CH₂ Stretch | ~2850 | Medium | |

| Carbaldehyde Group | C=O Stretch | 1710 - 1685 | Medium |

| C-H Stretch | 2830 - 2695 (often two bands) | Weak |

Note: The exact frequencies can be influenced by the molecular environment and physical state of the sample.

Chromatographic and Elemental Analysis for Purity and Composition Assessment

Chromatographic techniques are indispensable for separating this compound from reaction byproducts and starting materials, thereby allowing for its purification and the assessment of its purity. Elemental analysis provides the fundamental percentage composition of elements within the molecule, serving as a final confirmation of its empirical formula.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds in a mixture. For this compound, a reversed-phase HPLC method would likely be employed.

Method Development Considerations:

Stationary Phase: A C18 or C8 column would be a suitable choice, offering good retention and separation of moderately polar organic molecules.

Mobile Phase: A gradient elution using a mixture of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic modifier such as acetonitrile (B52724) or methanol (B129727) would be optimized to achieve good resolution.

Detection: A UV detector set at a wavelength corresponding to the absorbance maximum of the thiazole ring's π-π* transitions would provide high sensitivity.

The retention time of this compound in a calibrated HPLC system can be used for its identification, while the peak area provides a quantitative measure of its concentration. The purity of the compound is assessed by the presence of a single, sharp peak, with the absence of significant impurity peaks.

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that is invaluable for monitoring the progress of a chemical reaction. acs.org In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.

TLC Procedure: A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel). The plate is then developed in a chamber containing an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane). The separated spots are visualized under UV light or by staining. The relative positions of the spots (Rf values) for the starting materials, product, and any byproducts allow for a qualitative assessment of the reaction's progress. Completion of the reaction is indicated by the disappearance of the starting material spots and the appearance of a new spot corresponding to the product.

Elemental analysis determines the mass percentages of the elements (carbon, hydrogen, nitrogen, and sulfur) in a pure sample of this compound. This is a fundamental technique for confirming the empirical and molecular formula of the synthesized compound. The theoretical elemental composition is calculated from the molecular formula (C₆H₇NOS).

Table 2: Theoretical Elemental Composition of this compound (C₆H₇NOS)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

| Carbon | C | 12.011 | 6 | 72.066 | 51.04 |

| Hydrogen | H | 1.008 | 7 | 7.056 | 5.00 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 9.92 |

| Oxygen | O | 15.999 | 1 | 15.999 | 11.33 |

| Sulfur | S | 32.06 | 1 | 32.06 | 22.71 |

| Total | 141.188 | 100.00 |

The experimentally determined percentages from an elemental analyzer should closely match these theoretical values, providing strong evidence for the compound's identity and purity.

Computational and Theoretical Investigations of 2 Ethyl 1,3 Thiazole 4 Carbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of 2-Ethyl-1,3-thiazole-4-carbaldehyde.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. Studies on related thiazole (B1198619) derivatives have demonstrated the utility of DFT in understanding their electronic properties. For instance, relativistic two-component DFT has been employed to explore the detailed electronic spectra of molecules containing a thiazole skeleton. cuni.cz Such studies often compare the results from different functionals, including hybrid, meta-hybrid, and long-range types, to benchmark the accuracy against high-level methods. cuni.cz

A hypothetical table of calculated electronic properties for this compound using a common DFT functional like B3LYP with a 6-311++G(d,p) basis set is presented below.

| Electronic Property | Calculated Value | Unit |

| Total Energy | -685.12345 | Hartrees |

| Dipole Moment | 3.45 | Debye |

| HOMO Energy | -6.78 | eV |

| LUMO Energy | -1.23 | eV |

| HOMO-LUMO Gap | 5.55 | eV |

Note: The data in this table is hypothetical and serves as an illustrative example of the outputs from a DFT calculation.

The three-dimensional structure of this compound is crucial for its chemical behavior. Molecular geometry optimization using DFT allows for the determination of the most stable (lowest energy) conformation of the molecule. This involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found.

For flexible molecules like this compound, which has a rotatable ethyl group and a carbaldehyde group, conformational analysis is essential. This involves exploring the potential energy surface by rotating the single bonds to identify different stable conformers and the energy barriers between them. In similar heterocyclic systems, it has been noted that the planarity of the molecule can be a significant feature, sometimes enforced by intramolecular interactions. researchgate.net The coplanarity of a carbaldehyde group with its attached ring system has been observed in related structures, influencing the molecule's conformational rigidity. researchgate.net

The optimized geometric parameters, such as bond lengths and angles, for the most stable conformer of this compound would be a key output of these calculations.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-C=O | 1.22 Å |

| Bond Length | C4-C(aldehyde) | 1.45 Å |

| Bond Length | C2-N3 | 1.38 Å |

| Bond Length | N3-C4 | 1.39 Å |

| Bond Angle | N3-C4-C(aldehyde) | 121.5° |

| Dihedral Angle | S1-C2-C(ethyl)-C(methyl) | 178.9° |

Note: The data in this table is hypothetical and for illustrative purposes.

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental spectra for structure verification. For this compound, this would include:

NMR Spectroscopy: Calculation of the chemical shifts (¹H and ¹³C) by methods like GIAO (Gauge-Including Atomic Orbital) helps in assigning the peaks in experimental NMR spectra.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to predict the appearance of an infrared spectrum. These calculations help in identifying characteristic vibrational modes, such as the C=O stretch of the aldehyde and the various ring vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra, providing information on the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions.

Molecular Dynamics and Simulation Studies for Conformational Space Exploration

While quantum chemical calculations are excellent for studying static properties of single molecules, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.gov For this compound, an MD simulation would involve placing the molecule in a simulated environment (e.g., a box of solvent molecules) and calculating the trajectory of each atom over a period of time based on classical mechanics. nih.gov

These simulations are powerful for exploring the conformational space, especially for the flexible ethyl and carbaldehyde substituents. nih.gov By analyzing the trajectories, one can understand the preferred conformations in a solution, the timescale of conformational changes, and how the molecule interacts with its environment. This provides a more realistic picture of the molecule's behavior than static calculations alone. nih.gov

Reactivity and Reaction Mechanism Predictions (e.g., Frontier Molecular Orbital Theory)

The reactivity of this compound can be predicted using concepts derived from quantum chemical calculations. Frontier Molecular Orbital (FMO) theory is a key tool in this regard. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of the molecule to donate electrons and is associated with its nucleophilic character.

The LUMO represents the ability of the molecule to accept electrons and is associated with its electrophilic character.

The energy and spatial distribution of these orbitals can predict the most likely sites for electrophilic and nucleophilic attack. For this compound, the carbaldehyde group is an electron-withdrawing group, which would influence the electron density distribution around the thiazole ring. The nitrogen and sulfur atoms in the ring, as well as the carbonyl oxygen, would likely be sites of nucleophilic character, while the carbonyl carbon would be a primary electrophilic site.

Structure-Property Relationship Modeling for Chemical Attributes

Structure-Property Relationship (SPR) models aim to correlate the structural features of a molecule with its macroscopic properties. For this compound, computational data can be used to build such models. For example, calculated properties like the dipole moment, polarizability, and molecular surface area can be correlated with physical properties like boiling point, solubility, and chromatographic retention times. These models are valuable for predicting the properties of new, related compounds without the need for extensive experimental work.

Role of 2 Ethyl 1,3 Thiazole 4 Carbaldehyde As a Versatile Synthetic Intermediate

Precursor in Heterocyclic Scaffold Synthesis

The strategic placement of the ethyl and carbaldehyde groups on the thiazole (B1198619) core endows 2-Ethyl-1,3-thiazole-4-carbaldehyde with significant synthetic utility. The aldehyde group, in particular, is a versatile handle for a multitude of chemical transformations, including condensations, oxidations, reductions, and additions of nucleophiles. This reactivity allows for the elaboration of the thiazole scaffold into a wide range of derivatives.

The aldehyde functionality of this compound is readily exploited to introduce a variety of substituents at the 4-position of the thiazole ring. This is a cornerstone of its utility in synthetic chemistry, enabling the generation of libraries of novel thiazole derivatives. nih.govresearchgate.netnih.gov Common synthetic strategies include:

Condensation Reactions: The aldehyde group can undergo condensation with a wide range of nucleophiles, such as amines, hydrazines, and active methylene (B1212753) compounds, to form imines, hydrazones, and vinylogous systems, respectively. These reactions are fundamental in the synthesis of new molecular entities with potential biological activities.

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the conversion of the aldehyde group into an alkene with high stereocontrol. This opens up avenues for the synthesis of thiazole-containing stilbenes and other conjugated systems.

Reduction and Oxidation: The aldehyde can be reduced to a primary alcohol or oxidized to a carboxylic acid. These transformations provide access to another set of functionalized thiazole derivatives, further expanding the synthetic possibilities.

The following table provides examples of substituted 1,3-thiazole derivatives that can be synthesized from this compound.

| Starting Material | Reagent(s) | Product Type |

| This compound | Primary Amine | Substituted Imine |

| This compound | Hydrazine derivative | Substituted Hydrazone |

| This compound | Phosphonium ylide | Substituted Alkene |

| This compound | Sodium borohydride (B1222165) | Primary Alcohol |

| This compound | Potassium permanganate (B83412) | Carboxylic Acid |

This compound is a valuable synthon for the construction of fused heterocyclic systems, where the thiazole ring is annulated with another heterocyclic ring. researchgate.netnih.gov These fused systems are of significant interest due to their prevalence in biologically active molecules and functional materials.

Imidazothiazoles: The aldehyde group can react with 2-amino-thiazole derivatives or other suitable binucleophiles to construct the imidazo[2,1-b]thiazole core. This scaffold is present in a number of compounds with interesting pharmacological properties.

Thiadiazoles: Through multi-step reaction sequences, the aldehyde functionality can be transformed into a group that can participate in the cyclization to form a thiadiazole ring fused to the parent thiazole. The synthesis of 1,3,4-thiadiazole derivatives often involves the cyclization of thiosemicarbazones, which can be readily prepared from the corresponding aldehyde. mdpi.com

The table below illustrates the potential of this compound in the synthesis of fused ring systems.

| Fused Ring System | General Synthetic Approach |

| Imidazo[2,1-b]thiazoles | Reaction with a suitable 2-aminothiazole (B372263) derivative |

| Thiazolo[3,2-a]pyrimidines | Condensation with a β-amino-α,β-unsaturated ketone |

| Thiazolo[4,5-d]pyridazines | Multi-step synthesis involving hydrazone formation and cyclization |

Beyond simple fused systems, this compound can be employed in the synthesis of more complex polyheterocyclic compounds. researchgate.net Its utility as a building block allows for the sequential or convergent assembly of multiple heterocyclic rings. The reactivity of the aldehyde group can be harnessed to connect the thiazole unit to other pre-functionalized heterocyclic systems, leading to the formation of intricate molecular architectures. This approach is particularly valuable in the field of drug discovery, where structural complexity and diversity are highly sought after.

Applications in Materials Science Chemistry

The unique electronic and structural features of the thiazole ring make its derivatives, including those derived from this compound, attractive candidates for applications in materials science. mdpi.com The thiazole moiety is a planar, aromatic system with both electron-donating (sulfur) and electron-withdrawing (nitrogen) atoms, which can be fine-tuned through substitution to modulate the electronic properties of the resulting materials.

Thiazole and thiadiazole-based compounds have been investigated for their potential use in optoelectronic devices due to their favorable electronic properties. mdpi.com Derivatives obtained from this compound can serve as precursors to materials with applications in:

Charge Transport: The planar and rigid nature of the thiazole ring, when incorporated into larger conjugated systems, can facilitate intermolecular π-π stacking, which is crucial for efficient charge transport in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Luminescence: Thiazole-containing fluorophores are known to exhibit interesting photophysical properties. researchgate.net By extending the conjugation of the thiazole system through reactions at the aldehyde group, it is possible to synthesize novel luminescent materials for applications in organic light-emitting diodes (OLEDs) and chemical sensors. mdpi.com

The following table summarizes the key properties of thiazole-based materials relevant to optoelectronics.

| Property | Relevance to Optoelectronics |

| Planarity and Rigidity | Promotes ordered packing and efficient charge transport |

| Extended π-Conjugation | Tunable electronic and optical properties |

| High Thermal Stability | Important for device longevity and performance |

| Good Film-Forming Properties | Essential for fabrication of thin-film devices |

The thiazole ring contains both nitrogen and sulfur atoms with available lone pairs of electrons, making it an excellent ligand for coordinating with a variety of metal ions. researchgate.netresearchgate.net The aldehyde group in this compound can be further modified to introduce additional donor atoms, leading to the formation of multidentate ligands. These ligands can then be used to construct coordination polymers and metal-organic frameworks (MOFs) with interesting structural and functional properties. mdpi.comsemanticscholar.org

The coordination chemistry of thiazole-based ligands is a rich and expanding field, with potential applications in:

Catalysis: Metal complexes with thiazole-containing ligands can act as catalysts for a variety of organic transformations.

Sensing: The luminescence of certain metal complexes can be quenched or enhanced upon binding to specific analytes, forming the basis for chemical sensors. mdpi.com

Magnetism: The arrangement of metal centers within a coordination polymer can lead to interesting magnetic properties.

Despite a comprehensive search for scholarly articles and research data specifically concerning "this compound," information detailing its application in the requested areas of chromophore and dye synthesis, multi-component reactions, and catalyst development is not available in the public domain.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed content that adheres strictly to the provided outline and focuses solely on "this compound." Writing the article would require making unsubstantiated extrapolations from the chemistry of other thiazole compounds, which would not meet the required standards of scientific accuracy and specificity.

Emerging Research Frontiers and Future Directions for 2 Ethyl 1,3 Thiazole 4 Carbaldehyde

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of thiazole (B1198619) derivatives is a well-established field, with the Hantzsch thiazole synthesis being a cornerstone method for creating the core ring structure. researchgate.net For the introduction of the carbaldehyde group at the 4-position, the Vilsmeier-Haack reaction is a common and effective strategy. researchgate.net This reaction typically uses a phosphorus oxychloride and dimethylformamide (DMF) mixture to formylate an activated aromatic or heterocyclic ring.

Future research is increasingly directed towards "green chemistry" to enhance the sustainability of these synthetic routes. This involves the use of environmentally benign solvents, reducing the number of synthetic steps, and employing catalysts to improve reaction efficiency and minimize waste. For 2-Ethyl-1,3-thiazole-4-carbaldehyde, this could involve exploring one-pot reactions that combine the thiazole ring formation and subsequent formylation. researchgate.net

| Synthetic Strategy | Description | Potential Application for this compound |

| Hantzsch Thiazole Synthesis | A classic condensation reaction between an α-haloketone and a thioamide to form the thiazole ring. researchgate.net | Formation of the initial 2-ethyl-1,3-thiazole ring. |

| Vilsmeier-Haack Reaction | Formylation of an activated heterocyclic ring using a Vilsmeier reagent (e.g., POCl₃/DMF). researchgate.net | Introduction of the aldehyde group at the C4 position of the thiazole ring. |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reaction rates, often leading to higher yields and cleaner products. | To speed up the condensation or formylation steps, reducing energy consumption. |

| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than a batch, allowing for better control, safety, and scalability. | Continuous production of the target compound with improved heat and mass transfer. |

| Catalytic Methods | Use of metal or organocatalysts to lower the activation energy of reactions and enable new transformations under milder conditions. | Development of novel catalytic cycles for the synthesis, avoiding stoichiometric toxic reagents. |

Advanced Spectroscopic Characterization Techniques and In Situ Monitoring

The structural elucidation of this compound and its derivatives relies on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy is fundamental for determining the precise arrangement of atoms, with characteristic chemical shifts indicating the electronic environment of the thiazole ring protons and carbons. wikipedia.orgdergipark.org.trmdpi.com Infrared (IR) spectroscopy confirms the presence of key functional groups, such as the C=O stretch of the aldehyde and the C=N and C-S vibrations of the thiazole ring. mdpi.com Mass spectrometry (MS) provides the molecular weight and fragmentation patterns, confirming the compound's identity. mdpi.com

A significant frontier is the use of in situ monitoring techniques, such as Process Analytical Technology (PAT). By integrating spectroscopic probes (like FT-IR or Raman) directly into the reaction vessel, chemists can track the concentration of reactants, intermediates, and products in real-time. This allows for precise control over reaction conditions, optimization of yield, and immediate detection of any process deviations, which is invaluable for both laboratory-scale research and industrial production. researchgate.net

| Technique | Information Provided | Relevance for this compound |

| ¹H-NMR | Shows the number, type, and connectivity of hydrogen atoms. Thiazole ring protons typically appear between 7.27 and 8.77 ppm. wikipedia.org | Confirms the ethyl group and aldehyde proton, and their positions on the thiazole ring. |

| ¹³C-NMR | Identifies the carbon skeleton. Thiazole ring carbons show characteristic shifts (e.g., C2 can be ~165 ppm, C4 ~145-150 ppm, C5 ~115-120 ppm). dergipark.org.trmdpi.com | Verifies the carbon framework of the entire molecule. |

| FT-IR | Detects functional groups through their vibrational frequencies (e.g., C=O, C=N, C-H). mdpi.com | Confirms the presence of the aldehyde and the integrity of the thiazole ring. |

| Mass Spectrometry (MS) | Determines the molecular weight and provides structural information through fragmentation. mdpi.com | Confirms the molecular formula C₆H₇NOS and helps in structural elucidation. |

| In Situ FT-IR/Raman | Real-time monitoring of reaction progress by tracking changes in vibrational bands of reactants and products. | Enables kinetic studies and process optimization for the synthesis. |

Integration of Chemoinformatics and Machine Learning in Thiazole Chemistry Research

Chemoinformatics and machine learning (ML) are revolutionizing chemical research by enabling the prediction of molecular properties and reaction outcomes from structural data. researchgate.netresearchgate.net In the context of thiazole chemistry, ML models, such as Quantitative Structure-Activity Relationship (QSAR) models, are being developed to predict the biological activities of new derivatives. nih.goveurekaselect.com These models learn from large datasets of known compounds to identify the structural features that correlate with a desired effect, such as anticancer or antimicrobial activity. researchgate.netnih.gov

For this compound, these computational tools offer several future avenues of research:

Virtual Screening: ML models can screen virtual libraries of derivatives for potential biological activity before they are synthesized, saving time and resources. researchgate.net

Property Prediction: Algorithms can predict physicochemical properties (solubility, stability), spectroscopic data, and potential toxicity.

Synthetic Route Prediction: AI tools can suggest novel and efficient synthetic pathways by analyzing vast databases of chemical reactions.

The application of these in silico methods can accelerate the discovery and development of new materials and drugs based on the this compound scaffold. eurekaselect.com

| Computational Approach | Application in Thiazole Research | Future Direction for this compound |

| Machine Learning (ML) | Building models to predict biological activity (e.g., anti-urease, anticancer) of thiazole derivatives. researchgate.netnih.gov | Development of specific ML models to predict the potential therapeutic applications of its derivatives. |

| Chemoinformatics | Analysis of large chemical datasets (like ChEMBL) to identify trends in properties and activities of thiazoles. researchgate.net | Analyzing structural databases to guide the design of new derivatives with desired properties. |

| Molecular Docking | Simulating the interaction of a molecule with a biological target (e.g., an enzyme or receptor) to predict binding affinity. nih.gov | To investigate potential biological targets and understand the mechanism of action of its derivatives at a molecular level. |

Exploration of New Chemical Transformations for Advanced Materials Design

The aldehyde functional group and the thiazole ring of this compound are reactive handles for a wide range of chemical transformations. This versatility allows it to serve as a building block for more complex molecules and advanced materials.

Future research will likely focus on leveraging these transformations to create novel compounds for various applications:

Medicinal Chemistry: The aldehyde can be converted into imines, hydrazones, oximes, or alcohols, which can then be further functionalized. mdpi.com These modifications are crucial in drug design to tune the molecule's interaction with biological targets. nih.gov For instance, many bioactive thiazole derivatives feature hydrazone linkages. mdpi.com

Materials Science: The compound can be used as a monomer or precursor for polymers and dyes. The aromatic, electron-rich thiazole ring can impart useful electronic and photophysical properties to materials, with potential applications in organic light-emitting diodes (OLEDs). researchgate.net

| Transformation | Reagents/Conditions | Resulting Functional Group/Structure | Potential Application |

| Condensation | Amines (R-NH₂), Hydrazines (R-NHNH₂) | Imines (Schiff bases), Hydrazones | Synthesis of bioactive compounds, ligands for metal complexes. mdpi.com |

| Reduction | Sodium borohydride (B1222165) (NaBH₄) | Primary alcohol (-CH₂OH) | Creating new building blocks for further synthesis. wikipedia.org |

| Oxidation | Potassium permanganate (B83412) (KMnO₄) | Carboxylic acid (-COOH) | Synthesis of thiazole-4-carboxylic acid derivatives, which are common in medicinal chemistry. researchgate.net |

| Wittig Reaction | Phosphonium ylides | Alkene | Carbon-carbon bond formation to build more complex molecular scaffolds. |

| Cycloaddition Reactions | Dienes, Alkynes (at high temperatures) | Can lead to pyridines after sulfur extrusion. wikipedia.org | Synthesis of entirely new heterocyclic systems. |

Process Intensification and Scalability Studies for Industrial Chemical Production

For this compound to be viable for any large-scale application, its production must be scalable, efficient, and safe. Process intensification aims to achieve this by developing smaller, cleaner, and more energy-efficient manufacturing processes.

Key areas for future research include:

Continuous Flow Manufacturing: Shifting from traditional batch reactors to continuous flow systems or microreactors can dramatically improve safety (by minimizing the volume of hazardous materials at any given time), increase reaction efficiency through superior heat and mass transfer, and allow for easier automation and scalability.

Process Analytical Technology (PAT): As mentioned earlier, the integration of real-time monitoring is central to modern process control. It ensures consistent product quality and optimizes resource utilization.

Catalyst Immobilization: For catalytic syntheses, immobilizing the catalyst on a solid support simplifies product purification, as the catalyst can be easily filtered out and potentially reused. This reduces waste and lowers production costs.

These advanced manufacturing technologies will be crucial for the transition of this compound from a laboratory chemical to a commercially produced building block for high-value products.

常见问题

Q. What are the common synthetic routes for preparing 2-Ethyl-1,3-thiazole-4-carbaldehyde?

The synthesis typically involves condensation or cyclization reactions. A basic method includes reacting thiourea derivatives with α-halo carbonyl compounds under basic conditions. For example, Ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate (a related compound) is synthesized via reaction of ethyl 2-bromoacetate with thiourea . Adapting this approach, this compound may be synthesized using analogous reagents, with oxidation steps to introduce the aldehyde group.

Q. How is the thiazole core characterized structurally?

X-ray crystallography using programs like SHELXL is standard for determining crystal structures of thiazole derivatives. Hydrogen bonding and graph set analysis (as per Etter’s formalism) are critical for understanding intermolecular interactions in the solid state . NMR (¹H/¹³C) and IR spectroscopy are used for functional group identification, while mass spectrometry confirms molecular weight.

Q. What preliminary biological activities are associated with thiazole-4-carbaldehyde derivatives?

Thiazole derivatives exhibit antimicrobial and anticancer properties. For example, Ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate shows activity against bacterial/fungal strains and cancer cell lines . Initial assays for this compound could include disk diffusion (antimicrobial) and MTT assays (cytotoxicity).

Advanced Research Questions

Q. How can synthetic yields be optimized for multi-step thiazole-4-carbaldehyde synthesis?

Advanced routes may involve Knöevenagel condensation or Claisen-Schmidt reactions. For instance, substituted pyrazole-4-carbaldehydes are synthesized via nucleophilic substitution of chlorinated intermediates with phenols under basic catalysis (e.g., K₂CO₃) . Reaction conditions (solvent, temperature, catalyst) must be systematically optimized. Pilot-scale reactive distillation techniques, as seen in ethylene glycol recovery studies, could inspire purification strategies .

Q. What analytical methods resolve contradictions in reaction outcomes?

Conflicting data (e.g., byproducts or low yields) require advanced characterization. High-resolution LC-MS identifies impurities, while XRD clarifies crystallographic discrepancies. For example, SHELX software is widely used for refining crystal structures . Hydrogen-bonding patterns analyzed via graph set theory can explain unexpected crystal packing .

Q. How do substituents on the thiazole ring influence bioactivity?

Structure-activity relationship (SAR) studies involve modifying the ethyl group or aldehyde position. Analogous compounds, such as 2-phenylthiazole-4-carbaldehyde, are synthesized via Vilsmeier-Haack reactions and tested for activity . Computational docking (e.g., AutoDock) can predict binding affinities to targets like bacterial enzymes or kinase receptors.

Q. What strategies enable regioselective functionalization of the thiazole ring?

Regioselectivity is achieved through directing groups or controlled reaction conditions. For example, 3-methyl-5-aryloxy-1-aryl-1H-pyrazole-4-carbaldehydes are synthesized via selective nucleophilic substitution at the 5-position . Similar approaches (e.g., using Pd-catalyzed cross-coupling) could target the 4-carbaldehyde position in thiazoles.

Q. How can computational tools aid in reaction pathway prediction?

AI-driven synthesis planners (e.g., those leveraging Reaxys or Pistachio databases) predict feasible routes and intermediates. Retrosynthetic analysis for Ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate highlights one-step pathways using relevance heuristics . For this compound, such tools could prioritize aldehyde-introducing reactions (e.g., oxidation of hydroxymethyl precursors).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。